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Compound of Interest

Compound Name: Roselipin 1A

Cat. No.: B1250996

In the landscape of therapeutic development for metabolic disorders, the inhibition of
diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising strategy. This enzyme
catalyzes the final and committed step in triglyceride synthesis, making it a key target for
conditions such as obesity and type 2 diabetes. This guide provides a detailed comparison of
two DGAT-1 inhibitors: Roselipin 1A, a natural product, and PF-04620110, a synthetic
compound that has undergone clinical investigation.

Mechanism of Action

Both Roselipin 1A and PF-04620110 exert their therapeutic effects by inhibiting the DGAT-1
enzyme. DGAT-1 is responsible for the esterification of diacylglycerol to form triglycerides. By
blocking this enzyme, these inhibitors reduce the synthesis and subsequent storage of
triglycerides, which can lead to improved insulin sensitivity and a reduction in diet-induced
obesity.[1][2][3]

PF-04620110 is a potent and selective inhibitor of DGAT-1.[1][2] Beyond its primary
mechanism, PF-04620110 has also been shown to suppress fatty acid-induced NLRP3
inflammasome activation in macrophages.[4][5] This anti-inflammatory action may contribute to
its beneficial effects in the context of type 2 diabetes, a disease with a known chronic
inflammatory component.[4][5]

Roselipins, including Roselipin 1A, are a series of compounds isolated from the marine fungus
Gliocladium roseum KF-1040 that inhibit DGAT activity.[6] The complex structure of Roselipin
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1A, which includes nine stereogenic centers, has been a subject of extensive research, with its
total synthesis and absolute configuration being recently elucidated.[7][8][9]

Efficacy and Potency

Direct head-to-head comparative studies between Roselipin 1A and PF-04620110 have not
been identified in the reviewed literature. However, their individual potencies have been

characterized.
Compound Target IC50 Cell-Based Potency
8 nM (Triglyceride
PF-04620110 DGAT-1 19 nM[1][2][10] synthesis in HT-29
cells)[10]
Roselipin 1A DGAT 15 - 22 uMI[6][7] Not Reported

Note: The IC50 for Roselipin 1A represents the range for the roselipin series of compounds.

PF-04620110 demonstrates high potency with an IC50 in the nanomolar range for DGAT-1
inhibition.[1][2][10] In contrast, the reported IC50 for the roselipin family of compounds,
including Roselipin 1A, is in the micromolar range, suggesting a lower intrinsic potency
compared to PF-04620110.[6][7]

In Vivo Efficacy of PF-04620110

Preclinical studies in rodent models have demonstrated the in vivo efficacy of PF-04620110.
Oral administration of PF-04620110 at doses of 0.1 mg/kg and higher led to a significant
reduction in plasma triglyceride levels following a lipid challenge in rats.[1][2] Furthermore, in a
triglyceride tolerance test in mice, PF-04620110 dose-responsively increased levels of the
incretin hormones GLP-1 and PYY, while blunting GIP levels.[11]

In a Phase 1 clinical trial, PF-04620110 was investigated for the treatment of type 2 diabetes.

[4]

Experimental Protocols
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In Vitro DGAT-1 Inhibition Assay (for PF-04620110)

The inhibitory activity of PF-04620110 on DGAT-1 was assessed using an enzymatic assay
with rat liver microsomes. The assay measures the incorporation of a radiolabeled acyl-CoA
into triglycerides in the presence of diacylglycerol. The concentration of the inhibitor required to
reduce the enzyme activity by 50% is determined as the IC50 value.

Triglyceride Synthesis Assay in HT-29 Cells (for PF-
04620110)

Human colon adenocarcinoma (HT-29) cells were used to evaluate the effect of PF-04620110
on cellular triglyceride synthesis. Cells were incubated with the compound, and the synthesis of
triglycerides was measured, likely using a radiolabeled precursor. The IC50 value represents
the concentration of PF-04620110 that inhibits triglyceride synthesis by 50%.[10]

In Vivo Triglyceride Tolerance Test in Rodents (for PF-
04620110)

Rats or mice were administered PF-04620110 orally prior to a lipid challenge (e.g., corn oil
gavage).[1][11] Blood samples were collected at various time points to measure plasma
triglyceride levels. The reduction in the area under the curve (AUC) of plasma triglycerides in
the treated group compared to the vehicle group indicates the in vivo efficacy of the compound.

[1]
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Mechanism of DGAT-1 Inhibition.
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Anti-inflammatory action of PF-04620110.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1250996?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In Vitro Analysis In Vivo Analysis

Triglyceride Synthesis Assay Rodent Model
(e.g., HT-29 cells) (Rat or Mouse)

'

Oral Administration of
Roselipin 1A or PF-04620110

i

Lipid Challenge
(e.g., Corn Qil)

'

DGAT-1 Enzyme Assay

IC50 Determination

Blood Sampling

Plasma Triglyceride
Measurement

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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